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The development of Lesogaberan (AZD3355) for Gastroesophageal Reflux Disease (GERD)
presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it
aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal
sphincter relaxations (TLESRs).[1][2][3] However, despite promising preclinical and early
clinical data, its development was ultimately halted. This technical support center provides a
detailed examination of the factors leading to this decision, offering valuable insights for
researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the discontinuation of Lesogaberan development for
GERD?

Al: The primary reason for halting the development of Lesogaberan was the lack of clinically
meaningful efficacy in Phase IIb clinical trials.[4][5] While the drug demonstrated some
physiological effects consistent with its mechanism of action, these did not translate into a
significant improvement in GERD symptoms for the target patient population—individuals with
persistent symptoms despite proton pump inhibitor (PPI) therapy.

Q2: How did the clinical trial results for Lesogaberan compare to placebo?
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A2: In a key Phase llb study, Lesogaberan, when added to PPI therapy, showed only a
marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response
rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not
considered sufficient to justify further development.

Q3: What were the key adverse events observed during Lesogaberan clinical trials?

A3: While generally considered well-tolerated, some adverse events were reported. Notably,
paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially
linked to the rate of drug administration. Additionally, reversible elevations in alanine
transaminase (ALT) levels were noted in a small percentage of patients.

Q4: What was the intended mechanism of action for Lesogaberan in treating GERD?

A4: Lesogaberan is a selective agonist of the gamma-aminobutyric acid type B (GABA-B)
receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor
activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of
the lower esophageal sphincter (LES).

Troubleshooting Unanticipated Experimental
Results

Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.

o Possible Cause: Lesogaberan's in-vivo efficacy may be influenced by factors not present in
isolated cell systems, such as drug metabolism, distribution, and target engagement in a
complex physiological environment. The drug was noted to have a terminal half-life of 11 to
13 hours and was primarily cleared renally after metabolism.

e Troubleshooting Steps:

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations
of Lesogaberan with physiological markers of target engagement (e.g., changes in LES
pressure).

o Bioavailability Assessment: Ensure the formulation and route of administration achieve
adequate bioavailability. Lesogaberan was found to be rapidly and extensively absorbed
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orally.

o Off-Target Effects: Investigate potential off-target effects that could counteract the desired
therapeutic action.

Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.

o Possible Cause: The rate of drug absorption and peak plasma concentration may be
contributing to this adverse effect.

e Troubleshooting Steps:

o Formulation Modification: Experiment with modified-release formulations to slow the rate
of absorption and reduce Cmax.

o Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to
maintain therapeutic levels while avoiding high peaks in plasma concentration.

o Route of Administration: Explore alternative routes of administration that may offer a more
favorable pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
Lesogaberan.

Table 1: Preclinical Potency and Selectivity

Parameter Value Species/System

Human GABAB1la/2

EC50 8 nM
transfected CHO cells
GABA binding displacement in
IC50 2nM _
rat brain membranes
o For GABAB over other
Selectivity >600x

receptors
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Table 2: Clinical Efficacy in GERD Patients (Phase Ilb Add-on to PPI)

Treatment Group (twice

p-value vs. Placebo (one-

Responder Rate (%)

daily) sided)
Placebo 17.9

Lesogaberan 60 mg 20.9 Not Significant
Lesogaberan 120 mg 25.6 Not Significant
Lesogaberan 180 mg 23.5 Not Significant
Lesogaberan 240 mg 26.2 <0.1

Table 3: Physiological Effects in GERD Patients

Parameter

Effect of Lesogaberan (65mg BID) vs.
Placebo

Transient Lower Esophageal Sphincter

Relaxations (TLESRS)

25% reduction

Lower Esophageal Sphincter (LES) Pressure

28% increase

Reflux Episodes (post-prandial)

47% reduction

Experimental Protocols

1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES

Pressure

» Objective: To assess the pharmacodynamic effect of Lesogaberan on esophageal motor

function.

o Methodology:

o Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter

is placed transnasally, with sensors positioned across the esophagogastric junction.
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o Baseline Recording: A baseline recording of LES pressure and esophageal motility is
obtained for a standardized period.

o Drug Administration: A single dose of Lesogaberan or placebo is administered.
o Standardized Meal: A standardized meal is given to provoke TLESRS.

o Post-Dose Recording: Manometric recordings are continued for a defined postprandial
period (e.g., 3 hours).

o Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES
pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES
pressure is calculated.

2. Ambulatory Impedance-pH Monitoring
o Objective: To quantify the number and nature of reflux episodes over a 24-hour period.
o Methodology:

o Catheter Placement: A combined impedance-pH monitoring catheter is placed
transnasally, with the pH electrode positioned 5 cm above the manometrically located
LES.

o 24-Hour Recording: Patients go about their daily activities while the device records
esophageal pH and impedance changes.

o Data Analysis: Reflux events are identified by a drop in impedance, and are classified as
acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of
reflux episodes and the esophageal acid exposure time are calculated.

Visualizations
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Caption: Lesogaberan’'s mechanism of action on the lower esophageal sphincter.
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Caption: Workflow of the Phase IIb clinical trial for Lesogaberan.
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Caption: Decision pathway leading to the discontinuation of Lesogaberan for GERD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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